N-(6-methyl-1,3-benzothiazol-2-yl)-2-propoxybenzamide
Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-2-propoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-propoxybenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring. The propoxybenzamide moiety can be introduced through further functionalization. Common synthetic methods include:
Diazo-coupling: This involves the reaction of aniline derivatives with diazonium salts to form azo compounds, which can then be cyclized to form benzothiazoles.
Knoevenagel condensation: This method involves the reaction of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction involving aldehydes, urea, and β-keto esters to form dihydropyrimidinones, which can be further cyclized to benzothiazoles.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield . These methods are advantageous due to their simplicity, cost-effectiveness, and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-2-propoxybenzamide undergoes various chemical reactions, including:
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-2-propoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with cellular processes, leading to its biological effects . Molecular docking studies have shown that benzothiazole derivatives can bind to proteins and disrupt their function .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzenethiol derivatives: These compounds share a similar benzothiazole core and exhibit comparable biological activities.
Benzothiazole-based azo dyes: These compounds are used in various industrial applications and have similar synthetic routes.
Uniqueness
N-(6-methyl-1,3-benzothiazol-2-yl)-2-propoxybenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its propoxybenzamide moiety differentiates it from other benzothiazole derivatives and contributes to its specific applications and mechanisms of action .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-10-22-15-7-5-4-6-13(15)17(21)20-18-19-14-9-8-12(2)11-16(14)23-18/h4-9,11H,3,10H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIABKJFNIAJJKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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